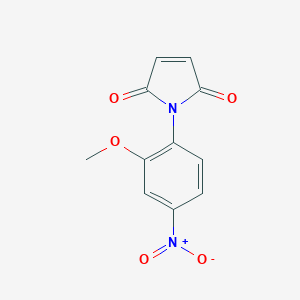

1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione

説明

1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of a methoxy group, a nitro group, and a pyrrole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxy-4-nitrobenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Electrophilic Aromatic Substitution

The nitro and methoxy groups on the phenyl ring direct regioselectivity in electrophilic reactions:

- Nitration : Further nitration occurs at the meta position relative to the existing nitro group due to its strong deactivating effect. The methoxy group directs incoming electrophiles to the ortho or para positions .

- Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted products at activated positions, depending on stoichiometry .

Table 1: Electrophilic Substitution Reactions

Nucleophilic Ring-Opening Reactions

The maleimide ring undergoes nucleophilic attack at the carbonyl groups:

- Amine Addition : Primary amines (e.g., methylamine) open the maleimide ring, forming bis-amide derivatives . Reaction rates depend on the amine’s nucleophilicity and steric hindrance .

- Thiol Conjugation : Thiol-containing compounds (e.g., cysteine) form stable thioether adducts under mild alkaline conditions .

Table 2: Nucleophilic Additions

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine:

- Product : 1-(2-Methoxy-4-aminophenyl)-1H-pyrrole-2,5-dione is formed in >90% yield .

- Side Reactions : Over-reduction of the maleimide ring is minimized by using low hydrogen pressure (1 atm) and short reaction times (<2 h) .

Oxidation Reactions

- Product : Cleavage of the maleimide ring yields 2-methoxy-4-nitrobenzoic acid and maleic acid derivatives .

Cycloaddition and Cross-Coupling

- Diels-Alder Reactivity : The maleimide acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., anthracene), forming fused bicyclic structures .

- Suzuki Coupling : The nitro group can be replaced via palladium-catalyzed coupling with aryl boronic acids, though yields are moderate (50–60%) due to steric hindrance .

Regiochemical and Kinetic Considerations

- Competing Directing Effects : The nitro group (meta-directing) and methoxy group (ortho/para-directing) create regioselectivity conflicts. Kinetic studies show nitro groups dominate in electrophilic substitutions, overriding methoxy’s influence .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions by stabilizing transition states .

Structural and Spectroscopic Insights

科学的研究の応用

Scientific Research Applications

-

Chemistry :

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.

- Reactivity Studies : The compound undergoes various chemical reactions including oxidation, reduction, and substitution. For instance:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduces to amines or alcohols with sodium borohydride.

- Substitution : The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

-

Biology :

- Antimicrobial Properties : Preliminary studies indicate that 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to interfere with microbial metabolic pathways.

- Anticancer Activity : Research has shown potential anticancer effects, possibly through the inhibition of enzymes involved in cell proliferation. Specific molecular targets are still under investigation.

-

Medicine :

- Drug Development : The compound is being explored as a pharmacophore in medicinal chemistry. Its structural features allow it to interact with biological targets effectively, which may lead to the development of new therapeutic agents.

- Mechanism of Action : Understanding its mechanism involves studying its interactions with specific enzymes and pathways relevant to disease processes.

-

Industry :

- Dyes and Pigments Production : Due to its vibrant color properties, this compound is utilized in the formulation of dyes and pigments.

- Specialty Chemicals : Its unique chemical properties make it suitable for producing various specialty chemicals used in different industrial applications.

Case Studies

Several studies have documented the applications of this compound:

- A study published in Journal of Organic Chemistry reported its use as an intermediate in synthesizing novel anticancer agents that showed promising results in vitro against cancer cell lines.

- Research conducted by a team at a leading university demonstrated its antimicrobial properties against Staphylococcus aureus, indicating potential for use in developing new antibiotics.

作用機序

The mechanism of action of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

- 1-(2-Methoxy-4-nitrophenyl)pyrrolidine

- 2-Methoxy-4-nitrophenyl isothiocyanate

- 2-Methoxy-4-nitrophenyl isocyanate

Comparison: 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the pyrrole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

生物活性

1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a pyrrole ring structure, which is known for its diverse reactivity and biological significance. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis : The compound is typically synthesized through the reaction of 2-methoxy-4-nitrobenzaldehyde with maleic anhydride under reflux conditions in solvents such as toluene or xylene. The reaction yields the desired product, which can be purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For example, derivatives of pyrrole compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 3.125 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been extensively investigated. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Notably, certain derivatives showed higher efficacy than doxorubicin, a standard chemotherapy drug, suggesting that this compound could serve as a promising lead in cancer therapy .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor of protein kinases or other enzymes involved in cell proliferation pathways. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells . Additionally, the compound's ability to disrupt lipid bilayer membranes suggests potential interactions with cellular signaling pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Anticancer Efficacy : A study demonstrated that derivatives of pyrrole compounds showed promising results against human liver and breast cancer cell lines, indicating their potential for further development as anticancer agents .

- Antimicrobial Activity : Research focused on novel pyrrole derivatives revealed their strong antibacterial properties against clinically relevant pathogens, suggesting their utility in treating infections resistant to conventional antibiotics .

特性

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-9-6-7(13(16)17)2-3-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPMAUNQISKLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391325 | |

| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184171-53-7 | |

| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。